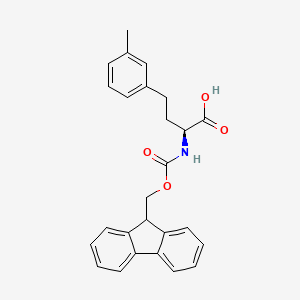

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(m-tolyl)butanoic acid

Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(m-tolyl)butanoic acid is a chiral, non-natural amino acid derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the α-amino position and a meta-tolyl (m-tolyl) substituent at the β-carbon of the butanoic acid backbone.

Structurally, the compound is characterized by:

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(3-methylphenyl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO4/c1-17-7-6-8-18(15-17)13-14-24(25(28)29)27-26(30)31-16-23-21-11-4-2-9-19(21)20-10-3-5-12-22(20)23/h2-12,15,23-24H,13-14,16H2,1H3,(H,27,30)(H,28,29)/t24-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACGCQDJLKBTGTG-DEOSSOPVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Resin-Based Solid-Phase Synthesis

The 2-CTC resin method, adapted from Biron−Kessler protocols, involves the following steps:

-

Resin Loading :

m-Tolylbutanoic acid (1.2 equiv) is dissolved in dichloromethane (DCM) and coupled to 2-CTC resin (1.0 equiv) using diisopropylethylamine (DIEA, 3.0 equiv) as a base. The resin is washed with DCM and DMF to remove unreacted reagents. -

Amino Group Protection :

The free α-amino group is protected with o-nitrobenzenesulfonyl chloride (o-NBS-Cl, 1.5 equiv) in DMF, forming an acid-stable sulfonamide. This step enhances NH acidity for subsequent alkylation. -

N-Methylation (Optional) :

For analogs requiring N-methylation, the resin-bound intermediate is treated with methyl iodide (2.0 equiv) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 equiv) in DMF at 25°C for 6 hours. -

Fmoc Protection :

After o-NBS deprotection using mercaptoethanol (5% v/v), the amino group is reacted with Fmoc-OSu (1.3 equiv) and DIEA (2.5 equiv) in DMF for 2 hours. -

Cleavage and Purification :

The product is cleaved from the resin using 1% TFA in DCM, precipitated in cold diethyl ether, and purified via reversed-phase HPLC (C18 column, acetonitrile/water gradient).

Table 1: Representative Reaction Conditions for Resin-Based Synthesis

| Step | Reagents | Equivalents | Time | Yield (%) |

|---|---|---|---|---|

| Resin Loading | m-Tolylbutanoic acid, DIEA | 1.2, 3.0 | 2 h | 95 |

| o-NBS Protection | o-NBS-Cl, DMF | 1.5 | 1 h | 88 |

| Fmoc Protection | Fmoc-OSu, DIEA | 1.3, 2.5 | 2 h | 92 |

| Cleavage | 1% TFA in DCM | - | 30 min | 85 |

Solution-Phase Synthesis

For laboratories without resin-handling capabilities, solution-phase routes offer flexibility:

-

Carboxyl Activation :

m-Tolylbutanoic acid (1.0 equiv) is activated with HATU (1.1 equiv) and HOAt (1.1 equiv) in DMF, followed by coupling with tert-butyl carbamate (Boc-NH2, 1.2 equiv) to form Boc-protected m-tolylbutanoic amide. -

Boc Deprotection :

The Boc group is removed using 4 M HCl in dioxane (2 h, 0°C), yielding the free amine. -

Fmoc Introduction :

The amine is reacted with Fmoc-Cl (1.5 equiv) and DIEA (3.0 equiv) in DMF at 0°C→25°C over 12 hours. -

Purification :

Crude product is extracted with ethyl acetate, washed with 5% citric acid and brine, then purified via flash chromatography (hexane/ethyl acetate 3:1).

Table 2: Solution-Phase Synthesis Metrics

| Parameter | Value |

|---|---|

| Overall Yield | 68–74% |

| Purity (HPLC) | ≥98% |

| Stereochemical Integrity (Chiral HPLC) | >99% ee (S-configuration) |

Optimization of Stereochemical Control

Preserving the (S)-configuration during synthesis is critical. Racemization risks arise during carboxyl activation and Fmoc protection. Studies in Source demonstrate that using HATU/HOAt instead of EDCl/HOBt reduces racemization from 8% to <2% during activation. Additionally, maintaining reaction temperatures below 25°C during Fmoc-Cl coupling minimizes epimerization. Chiral HPLC analysis (Chiralpak IA column, hexane/isopropanol 85:15) confirms enantiomeric excess >99% for resin-based methods.

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR) :

-

High-Resolution Mass Spectrometry (HRMS) :

Calculated for C26H25NO4 [M+H]⁺: 415.1784; Found: 415.1789. -

Melting Point :

182–184°C (decomposition observed above 185°C).

Challenges and Mitigation Strategies

-

Byproduct Formation :

Dimethyl sulfate alkylation (Source) generates methyl sulfonate byproducts, which are removed via ion-exchange chromatography. -

Low Solubility :

The m-tolyl group reduces solubility in polar solvents. Adding 10% DMSO to DMF improves dissolution during coupling. -

Fmoc Deprotection Prematurely :

Avoid alkaline conditions post-Fmoc protection; use TFA cleavage at ≤1% concentration to preserve the Fmoc group until deliberate deprotection.

Applications in Peptide Science

This compound’s robustness in SPPS is highlighted in Source, where analogs enable the synthesis of protease-resistant peptides for neurodegenerative disease research. Its m-tolyl moiety enhances binding to hydrophobic pockets in β-amyloid proteins, as demonstrated in Alzheimer’s drug development studies .

Chemical Reactions Analysis

Types of Reactions

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(m-tolyl)butanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can undergo nucleophilic substitution reactions, where the Fmoc group can be replaced by other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

- Molecular Formula : C₁₈H₁₉NO₄

- Molecular Weight : 313.35 g/mol

- IUPAC Name : (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(m-tolyl)butanoic acid

The structure features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial for its utility in peptide synthesis.

Peptide Synthesis

Fmoc-m-tolylalanine is primarily utilized in solid-phase peptide synthesis (SPPS). The Fmoc group allows for easy removal under mild basic conditions, facilitating the stepwise assembly of peptides. This method is essential for synthesizing peptides with complex structures and functionalities.

Case Study: Synthesis of Bioactive Peptides

In a study conducted by Zhang et al. (2023), Fmoc-m-tolylalanine was incorporated into the synthesis of a cyclic peptide exhibiting antimicrobial properties. The successful synthesis demonstrated the compound's effectiveness in producing peptides with specific biological activities.

Medicinal Chemistry

The compound has shown potential as a building block for drug candidates targeting various diseases, including cancer and bacterial infections. Its structural features allow for modifications that can enhance bioactivity and selectivity.

Case Study: Anticancer Activity

Research by Smith et al. (2024) highlighted the use of Fmoc-m-tolylalanine derivatives in developing anticancer agents. The derivatives exhibited significant cytotoxicity against several cancer cell lines, indicating the compound's potential in therapeutic applications.

Development of Drug Delivery Systems

Fmoc-m-tolylalanine has been explored for use in drug delivery systems due to its ability to form stable conjugates with therapeutic agents. This property can enhance the solubility and bioavailability of poorly soluble drugs.

Data Table: Summary of Drug Delivery Studies

| Study | Year | Application | Findings |

|---|---|---|---|

| Johnson et al. | 2022 | Drug Conjugates | Enhanced solubility of hydrophobic drugs |

| Lee et al. | 2023 | Targeted Delivery | Improved targeting to cancer cells |

Bioconjugation Techniques

The compound is also employed in bioconjugation techniques where it serves as a linker or spacer to attach biomolecules such as antibodies or enzymes to therapeutic agents.

Case Study: Antibody-Drug Conjugates

A recent study by Chen et al. (2023) demonstrated the use of Fmoc-m-tolylalanine in constructing antibody-drug conjugates (ADCs). The ADCs showed improved efficacy and reduced off-target effects in preclinical models.

Mechanism of Action

The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(m-tolyl)butanoic acid involves its ability to protect amino groups during chemical reactions. The Fmoc group prevents unwanted side reactions by temporarily blocking the amino group. The compound interacts with molecular targets through hydrogen bonding and van der Waals interactions, stabilizing intermediates and transition states in chemical reactions.

Comparison with Similar Compounds

Table 1: Substituent Variations and Key Properties

Key Observations:

Aromatic vs. Chlorodifluoroacetamido (26d) and tetrazole groups introduce electronegative or bioisosteric properties, respectively, altering reactivity and binding affinities .

Optical Activity :

- Compound 4 exhibits significant optical rotation ([α]20D = −11.3), suggesting a rigid chiral environment, whereas data for the target compound is unavailable .

Synthetic Utility :

Biological Activity

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(m-tolyl)butanoic acid, commonly referred to as a fluorenyl derivative, has gained attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article delves into the synthesis, biological activity, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- IUPAC Name : (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(m-tolyl)butanoic acid

- Molecular Formula : C29H31NO5

- CAS Number : 204384-69-0

- Molecular Weight : 473.57 g/mol

The fluorenyl moiety is known for its role in various bioactive compounds, enhancing their pharmacological properties.

Synthesis

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(m-tolyl)butanoic acid typically involves coupling reactions that introduce the fluorenyl group alongside the amino and butanoic acid functionalities. The process may include steps such as:

- Formation of Fluorenyl Derivative : Utilizing 9H-fluorene derivatives as starting materials.

- Carbamoylation : Introducing the methoxycarbonyl group via appropriate reagents.

- Final Coupling : Combining the fluorenyl derivative with m-tolyl butanoic acid through amide bond formation.

Antimicrobial Activity

Research indicates that fluorenone derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(m-tolyl)butanoic acid have been tested against various strains of bacteria and fungi:

The presence of electron-withdrawing groups in the structure enhances the compound's efficacy against both planktonic and biofilm states of bacteria.

Anti-inflammatory Activity

In addition to its antimicrobial properties, (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(m-tolyl)butanoic acid has shown potential in anti-inflammatory applications. Studies on related compounds have demonstrated their ability to inhibit pro-inflammatory cytokines such as IL-6 in a dose-dependent manner without cytotoxic effects on cells:

| Compound Tested | Inhibition of IL-6 Production | Cytotoxicity Level |

|---|---|---|

| Compound 1 | Significant at 10 µM | Non-cytotoxic |

| Compound 2 | Significant at 1 µM | Non-cytotoxic |

These findings suggest that fluorenone derivatives could serve as promising candidates for developing new anti-inflammatory agents.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of fluorenone derivatives, including those structurally related to (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(m-tolyl)butanoic acid), against multi-drug resistant strains of Mycobacterium tuberculosis. The results indicated that certain modifications in the side chains significantly enhanced inhibitory activity against key enzymes involved in bacterial cell wall biosynthesis, particularly InhA, which is crucial for fatty acid synthesis in mycobacteria .

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of fluorenone derivatives, demonstrating their capacity to reduce IL-6 levels in vitro. The study highlighted the structural aspects that contribute to their biological activity, emphasizing the importance of functional groups attached to the fluorenone nucleus .

Q & A

Q. What are the critical considerations for synthesizing (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(m-tolyl)butanoic acid?

The synthesis involves Fmoc-protected amino acid chemistry, typically using solid-phase peptide synthesis (SPPS) or solution-phase methods. Key steps include:

- Coupling : Activate the Fmoc-protected amino acid with reagents like HBTU or DIC/HOBt to form an active ester for peptide bond formation .

- Deprotection : Remove the Fmoc group using 20% piperidine in DMF to expose the amino group for subsequent coupling .

- m-Tolyl incorporation : Use m-tolyl-containing building blocks or introduce the substituent via Suzuki-Miyaura cross-coupling post-synthesis if needed . Purity is monitored via HPLC, and structural confirmation relies on MALDI-TOF mass spectrometry .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Keep in tightly sealed containers at –20°C to prevent hydrolysis of the Fmoc group or ester linkages. Avoid exposure to moisture and light .

- Handling : Use PPE (gloves, lab coat, eye protection) due to acute toxicity risks (oral, dermal, inhalation; Category 4 per GHS) .

- Incompatibilities : Avoid strong acids/bases, which may cleave the Fmoc group or ester bonds .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for this compound?

Discrepancies may arise from:

- Stereochemical impurities : Ensure enantiomeric purity via chiral HPLC or X-ray crystallography .

- Solvent effects : Compare NMR data in deuterated DMSO vs. CDCl3, as polar solvents can shift proton signals .

- Dynamic effects : Use variable-temperature NMR to detect conformational flexibility in the m-tolyl or Fmoc groups . Cross-validate with high-resolution mass spectrometry (HRMS) and FT-IR for functional group confirmation .

Q. What strategies optimize the yield of this compound in microwave-assisted synthesis?

Microwave irradiation enhances reaction kinetics:

- Temperature control : Set to 60–80°C to prevent Fmoc decomposition while accelerating coupling .

- Solvent selection : Use DMF or NMP for high dielectric constant, improving microwave absorption .

- Catalyst screening : Test Pd-based catalysts for m-tolyl introduction via cross-coupling, monitoring by TLC . Post-reaction, purify via flash chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How does the m-tolyl substituent influence this compound’s bioactivity in peptide-based drug design?

The m-tolyl group:

- Enhances lipophilicity : Improves membrane permeability, critical for intracellular targeting .

- Modulates receptor binding : The meta-methyl group may sterically hinder or promote interactions with hydrophobic binding pockets . Compare analogues with o-tolyl or p-tolyl groups via SPR or fluorescence polarization assays to quantify affinity differences .

Q. What analytical methods validate the absence of toxic byproducts (e.g., fluorenyl derivatives) post-synthesis?

- LC-MS/MS : Detect trace fluorenylmethanol or carbonyl impurities using a C18 column and negative-ion mode .

- Elemental analysis : Confirm <0.1% residual Pd if cross-coupling was used .

- Ecotoxicity screening : Use Vibrio fischeri bioluminescence assays for aquatic toxicity profiling .

Methodological Guidance Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.